
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- is a complex organic compound characterized by a cyclopropene ring substituted with phenyl and thienyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- typically involves the cyclopropanation of appropriate precursors. One common method is the reaction of diphenylacetylene with a thienyl-substituted diazo compound under the influence of a transition metal catalyst. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Rhodium or copper complexes
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenation with bromine or chlorination with thionyl chloride.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism by which 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl and thienyl groups can also participate in π-π interactions and hydrogen bonding, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Cyclopropen-1-one, 2,3-diphenyl-
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Propiedades
Número CAS |
824425-15-2 |
|---|---|
Fórmula molecular |
C20H14O2S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2,3-diphenyl-1-thiophen-2-ylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H14O2S/c21-19(22)20(16-12-7-13-23-16)17(14-8-3-1-4-9-14)18(20)15-10-5-2-6-11-15/h1-13H,(H,21,22) |
Clave InChI |
GIYYZFQXJNZMAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C2(C3=CC=CS3)C(=O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


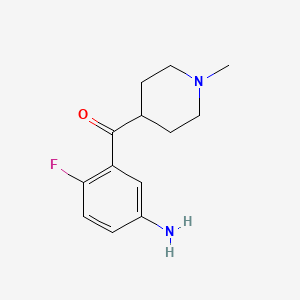
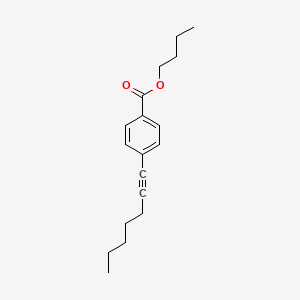
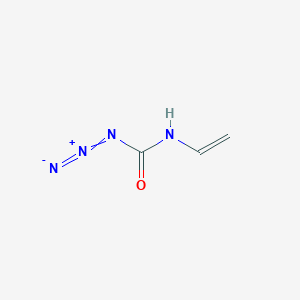
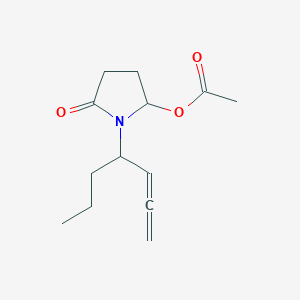
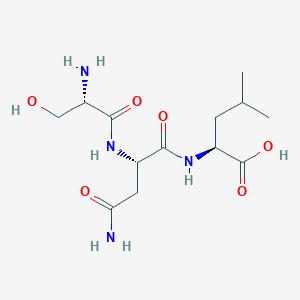

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)


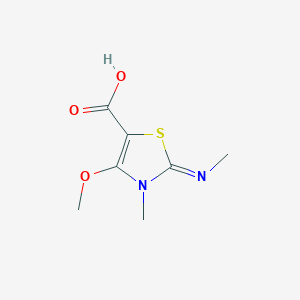
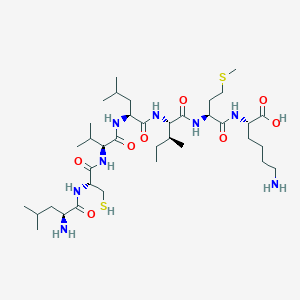

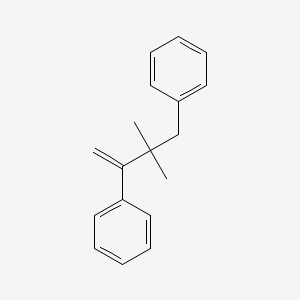
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
